molecular formula C23H21BrN2OS B11655096 3-(3-bromophenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(3-bromophenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11655096
M. Wt: 453.4 g/mol
InChI Key: FQSHWPJALLZMIJ-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves multiple steps. One common method includes the reaction of 3-bromobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate then undergoes a cyclization reaction with 2-aminobenzenethiol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalysts and controlled reaction environments .

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can form strong interactions with aromatic residues in proteins, while the sulfanylidene moiety can participate in redox reactions, affecting the activity of enzymes . These interactions can lead to the modulation of various biochemical pathways, making the compound a valuable tool in biological research .

Comparison with Similar Compounds

Similar compounds include other spiro compounds with different substituents on the quinazoline or cyclohexane rings. For example:

These comparisons highlight the uniqueness of 3-(3-BROMOPHENYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE and its potential for various applications.

Properties

Molecular Formula

C23H21BrN2OS

Molecular Weight

453.4 g/mol

IUPAC Name

3-(3-bromophenyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H21BrN2OS/c24-16-8-6-9-17(13-16)26-21(27)19-20(25-22(26)28)18-10-3-2-7-15(18)14-23(19)11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,25,28)

InChI Key

FQSHWPJALLZMIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)C5=CC(=CC=C5)Br

Origin of Product

United States

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